4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a bromine atom at the 4-position and a fluorophenyl group attached to the imino group.
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions. The product is then purified through recrystallization .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the solution.
- Add a few drops of acid catalyst (e.g., hydrochloric acid).
- Reflux the mixture for several hours.
- Cool the reaction mixture and collect the precipitate by filtration.
- Purify the product by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
1. Substitution Reactions::- The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
- Common reagents: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
- Major products: 4-iodo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, 4-fluoro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .
- The phenolic group can be oxidized to form quinone derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Quinone derivatives of this compound .
Scientific Research Applications
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol has several scientific research applications:
1. Organic Light-Emitting Diodes (OLEDs):: 2. Medicinal Chemistry:: 3. Material Science::Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol involves its interaction with molecular targets through its phenolic and imino groups. The fluorine atom at the 4-position enhances the compound’s electronegativity, facilitating interactions with biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol can be compared with other Schiff bases and phenolic compounds:
Similar Compounds::- 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(4-methylphenyl)imino]methyl}phenol .
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSURLNEDJAYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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